1-hydroxy-3-(thiophen-2-ylcarbonyl)-1H-indole-5,6-dicarbonitrile
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Overview
Description
1-HYDROXY-3-(2-THIENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thienylcarbonyl group, and two nitrile groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HYDROXY-3-(2-THIENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with a thienylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Hydroxy Group: The hydroxy group can be added through a hydroxylation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.
Incorporation of the Nitrile Groups: The nitrile groups can be introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-HYDROXY-3-(2-THIENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thienylcarbonyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-HYDROXY-3-(2-THIENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-HYDROXY-3-(2-THIENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the nitrile groups can participate in nucleophilic addition reactions. The thienylcarbonyl group can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-HYDROXY-3-(2-FURANYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE: Similar structure but with a furan ring instead of a thiophene ring.
1-HYDROXY-3-(2-PYRIDYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE: Similar structure but with a pyridine ring instead of a thiophene ring.
1-HYDROXY-3-(2-PHENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
1-HYDROXY-3-(2-THIENYLCARBONYL)-1H-INDOLE-5,6-DICARBONITRILE is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C15H7N3O2S |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-hydroxy-3-(thiophene-2-carbonyl)indole-5,6-dicarbonitrile |
InChI |
InChI=1S/C15H7N3O2S/c16-6-9-4-11-12(15(19)14-2-1-3-21-14)8-18(20)13(11)5-10(9)7-17/h1-5,8,20H |
InChI Key |
KZOQMNGPTYYEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)O |
Origin of Product |
United States |
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